molecular formula C23H38O B10849742 (1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol

(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol

Cat. No.: B10849742
M. Wt: 330.5 g/mol
InChI Key: DQKOXMDLNBLQTB-RBBKRZOGSA-N
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Description

JWH-401 is a synthetic cannabinoid belonging to the naphthoylindole family. These compounds are designed to mimic the effects of tetrahydrocannabinol, the active component in cannabis. JWH-401, like other synthetic cannabinoids, interacts with cannabinoid receptors in the brain, producing psychoactive effects. It was developed by the research group of John William Huffman at Clemson University, which synthesized over 450 cannabinoids for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-401 typically involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of JWH-401 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

JWH-401 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated and halogenated derivatives of JWH-401. These derivatives are often studied for their altered pharmacological properties .

Scientific Research Applications

JWH-401 has been extensively studied for its interactions with cannabinoid receptors. It is used in research to understand the pharmacology of synthetic cannabinoids and their effects on the endocannabinoid system. In biology, JWH-401 is used to study the effects of cannabinoids on cell signaling pathways. In medicine, it is investigated for its potential therapeutic applications, including pain management and anti-inflammatory effects. Industrially, JWH-401 and its derivatives are used in the development of new synthetic cannabinoids for research and potential therapeutic use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH-401 is unique in its specific binding affinity and selectivity for cannabinoid receptors. It has been found to have a higher potency compared to some other synthetic cannabinoids, making it a valuable compound for research. Its unique structure allows for the study of structure-activity relationships within the naphthoylindole family .

Properties

Molecular Formula

C23H38O

Molecular Weight

330.5 g/mol

IUPAC Name

(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C23H38O/c1-4-5-6-7-8-9-17-23(2,3)21-15-13-19(14-16-21)20-11-10-12-22(24)18-20/h13-16,20,22,24H,4-12,17-18H2,1-3H3/t20-,22+/m0/s1

InChI Key

DQKOXMDLNBLQTB-RBBKRZOGSA-N

Isomeric SMILES

CCCCCCCCC(C)(C)C1=CC=C(C=C1)[C@H]2CCC[C@H](C2)O

Canonical SMILES

CCCCCCCCC(C)(C)C1=CC=C(C=C1)C2CCCC(C2)O

Origin of Product

United States

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